

Physical and chemical properties of 4-(3-Butenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Butenyl)benzoic acid

Cat. No.: B092092

[Get Quote](#)

An In-depth Technical Guide to 4-(3-Butenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3-Butenyl)benzoic acid** (CAS No. 15451-35-1). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with proposed methodologies for its synthesis and predicted spectral data based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in utilizing this unique bifunctional molecule.

Introduction

4-(3-Butenyl)benzoic acid is a substituted aromatic carboxylic acid featuring a terminal alkene on a butyl chain at the para position. This structure offers two reactive sites: the carboxylic acid group, which can undergo typical reactions such as esterification and amidation, and the terminal double bond, which is amenable to various addition and polymerization reactions. This dual functionality makes it an attractive building block in the synthesis of complex molecules, polymers, and potential pharmaceutical intermediates.

Physicochemical Properties

The physical and chemical properties of **4-(3-Butenyl)benzoic acid** are summarized below. It is important to note that some of the data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Physical and Chemical Properties of **4-(3-Butenyl)benzoic acid**

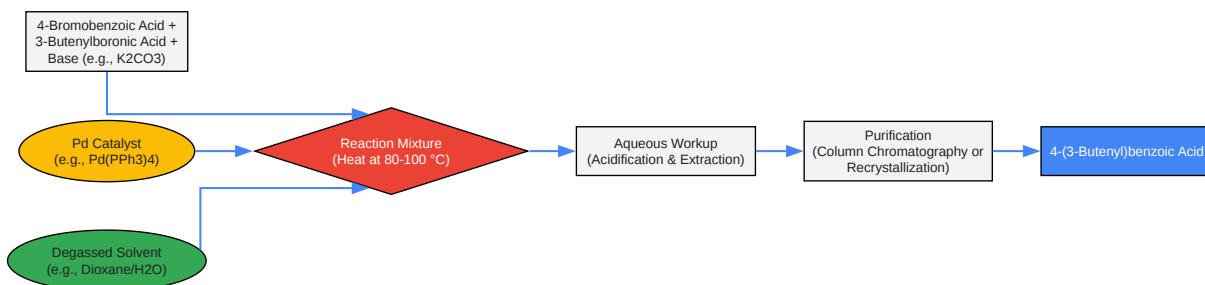
Property	Value	Source
IUPAC Name	4-(but-3-en-1-yl)benzoic acid	[1] [2] [3]
CAS Number	15451-35-1	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	176.21 g/mol	[3]
Appearance	White to off-white solid	[3]
Melting Point	90-92°C to 120-121°C	[2] [3]
pKa	~4.2 (predicted)	[3]
Canonical SMILES	C=CCCC1=CC=C(C=C1)C(=O))O	[1] [3]
InChI	InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13)	[1] [3]
InChI Key	BSXPMRFSNMSKMC- UHFFFAOYSA-N	[1] [2] [3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(3-Butenyl)benzoic acid** is not readily available in the surveyed literature, its structure strongly suggests that it can be synthesized using standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction. These methods are widely used to form carbon-carbon bonds between sp²-hybridized carbon atoms.

Proposed Synthesis via Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of **4-(3-Butenyl)benzoic acid** is the Suzuki-Miyaura coupling reaction. This would involve the reaction of a boronic acid or ester derivative of the butenyl group with a halogenated benzoic acid derivative.


Reaction Scheme:

Proposed Experimental Protocol:

- Materials:
 - 4-Bromobenzoic acid
 - 3-Butenylboronic acid or a suitable ester derivative (e.g., pinacol ester)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
 - Base (e.g., K_2CO_3 , Cs_2CO_3)
 - Solvent (e.g., Dioxane/water mixture, Toluene/ethanol/water mixture)
- Procedure:
 - To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1 equivalent), 3-butenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
 - Add the palladium catalyst (0.01-0.05 equivalents) to the flask under the inert atmosphere.
 - Add the degassed solvent system to the flask via syringe.
 - Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).
 - Upon completion, cool the reaction mixture to room temperature.
 - Acidify the aqueous layer with HCl (1 M) to precipitate the product.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **4-(3-Butenyl)benzoic acid**.

DOT Diagram of Proposed Suzuki-Miyaura Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-(3-Butenyl)benzoic acid** via Suzuki-Miyaura coupling.

Spectral Data (Predicted)

As experimental spectral data for **4-(3-Butenyl)benzoic acid** is not readily available, the following are predicted key spectral features based on its chemical structure.

Table 2: Predicted Spectral Data for **4-(3-Butenyl)benzoic acid**

Spectroscopy	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Two doublets in the range of δ 7.2-8.1 ppm.- Vinyl protons: Multiplets in the range of δ 4.9-5.9 ppm.- Allylic and benzylic protons: Multiplets in the range of δ 2.2-2.8 ppm.- Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon: δ ~172 ppm.- Aromatic carbons: δ 125-150 ppm.- Vinyl carbons: δ ~115 and ~138 ppm.- Aliphatic carbons: δ 30-40 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): Broad band around 3000 cm^{-1}.- C=O stretch (carboxylic acid): Strong absorption around 1700 cm^{-1}.- C=C stretch (alkene): Absorption around 1640 cm^{-1}.- C-H stretch (aromatic and vinyl): Absorptions > 3000 cm^{-1}.- C-H stretch (aliphatic): Absorptions < 3000 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): $\text{m/z} = 176.0837$.

DOT Diagram of Logical Relationship of Functional Groups to Spectral Data:

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in **4-(3-Butenyl)benzoic acid** to its predicted spectral features.

Potential Applications

The bifunctional nature of **4-(3-Butenyl)benzoic acid** makes it a versatile molecule for various applications:

- Polymer Chemistry: The terminal alkene can be used for polymerization or as a reactive site for grafting onto other polymer backbones. The carboxylic acid group can enhance solubility and adhesion.
- Drug Discovery: It can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. The butenyl group can be a site for further functionalization.
- Materials Science: The molecule can be used to create functionalized surfaces or as a component in the synthesis of liquid crystals and other advanced materials.

Conclusion

4-(3-Butenyl)benzoic acid is a molecule with significant potential in various fields of chemical research and development. While experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral data. Further research is warranted to fully characterize this compound and explore its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-(but-3-en-1-yl)benzoic acid | 15451-35-1 [sigmaaldrich.com]
- 3. Buy 4-(3-Butenyl)benzoic acid (EVT-395524) | 15451-35-1 [evitachem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(3-Butenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092092#physical-and-chemical-properties-of-4-3-butenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com